molecular formula C12H15IN2O B3106367 1-(2-Iodobenzoyl)piperidin-4-amine CAS No. 1584989-68-3

1-(2-Iodobenzoyl)piperidin-4-amine

Cat. No.: B3106367
CAS No.: 1584989-68-3
M. Wt: 330.16
InChI Key: KRXGWLILMCUYFR-UHFFFAOYSA-N
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Description

“1-(2-Iodobenzoyl)piperidin-4-amine” is a chemical compound with the molecular formula C12H16ClIN2O . It is used in the field of chemical research .

Future Directions

Piperidine derivatives, such as “1-(2-Iodobenzoyl)piperidin-4-amine”, continue to be an area of interest in drug discovery due to their wide range of pharmacological activities . Future research may focus on developing new synthesis methods, exploring additional pharmacological applications, and improving the understanding of their mechanisms of action .

Biochemical Analysis

Biochemical Properties

1-(2-Iodobenzoyl)piperidin-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit protein kinase B (PKB or Akt), a crucial enzyme in intracellular signaling pathways that regulate cell growth and survival . The compound’s interaction with PKB is ATP-competitive, meaning it competes with ATP for binding to the enzyme, thereby inhibiting its activity. This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a potential candidate for cancer therapy .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PKB affects the PI3K-Akt-mTOR signaling pathway, which is involved in cell growth, protein synthesis, and survival . By inhibiting this pathway, the compound can reduce cell proliferation and induce apoptosis in cancer cells. Additionally, it may affect gene expression by altering the activity of transcription factors regulated by PKB.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of PKB, preventing ATP from binding and activating the enzyme . This inhibition leads to decreased phosphorylation of downstream targets, such as GSK3β, FKHRL1, and mTOR, which are involved in cell proliferation, protein translation, and survival . The compound’s effects on gene expression are mediated through its impact on transcription factors regulated by PKB.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . This rapid clearance can limit its long-term effects, but it also suggests that the compound may need to be administered frequently or in combination with other agents to maintain its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit PKB and reduce tumor growth without causing significant toxicity . At higher doses, it may cause adverse effects, such as toxicity to normal cells and tissues. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect its bioavailability and efficacy, as rapid clearance may reduce its therapeutic effects . Understanding these metabolic pathways is crucial for optimizing the compound’s use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, the compound may be transported into cells via specific transporters and distributed to target tissues where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN2O/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15/h1-4,9H,5-8,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXGWLILMCUYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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